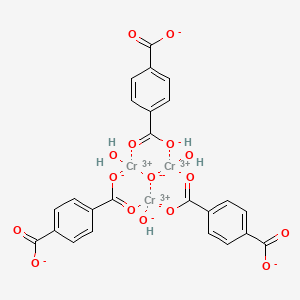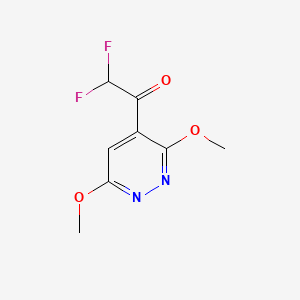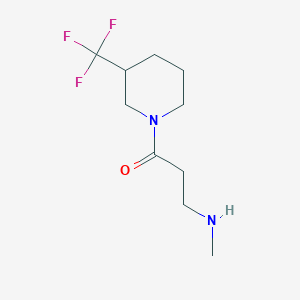
1-Bromo-4-chloro-5-methoxy-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-chloro-5-methoxy-2-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of bromine, chlorine, methoxy, and trifluoromethyl groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-5-methoxy-2-(trifluoromethyl)benzene can be synthesized through various methods, including electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic reactions and controlled temperature conditions to achieve the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4-chloro-5-methoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding quinones, while reduction reactions can target the halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Major Products:
Aplicaciones Científicas De Investigación
1-Bromo-4-chloro-5-methoxy-2-(trifluoromethyl)benzene finds applications in various fields of scientific research:
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-chloro-5-methoxy-2-(trifluoromethyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The presence of electron-withdrawing groups like bromine and trifluoromethyl enhances its reactivity towards nucleophiles, facilitating substitution reactions . Additionally, the methoxy group can participate in electron-donating interactions, influencing the compound’s overall reactivity .
Comparación Con Compuestos Similares
1-Bromo-4-(trifluoromethyl)benzene: Lacks the methoxy and chloro groups, resulting in different reactivity and applications.
4-Chloro-1-(trifluoromethyl)benzene: Similar structure but without the bromine and methoxy groups, leading to distinct chemical properties.
2-Bromo-5-methoxybenzotrifluoride: Shares the methoxy and trifluoromethyl groups but differs in the position of the bromine atom.
Uniqueness: 1-Bromo-4-chloro-5-methoxy-2-(trifluoromethyl)benzene is unique due to the combination of its substituents, which impart specific electronic and steric effects, making it a valuable compound for targeted chemical synthesis and research applications .
Propiedades
Fórmula molecular |
C8H5BrClF3O |
|---|---|
Peso molecular |
289.47 g/mol |
Nombre IUPAC |
1-bromo-4-chloro-5-methoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5BrClF3O/c1-14-7-3-5(9)4(2-6(7)10)8(11,12)13/h2-3H,1H3 |
Clave InChI |
NPZFOPZDHIFJPC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)Br)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(1S,5S,7R,8R,9R,11R,13R,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B14768369.png)
![Methyl 5-amino-4'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14768373.png)


